molecular formula C6H6Cl2N2 B13659797 4,6-Dichloro-3-methylpyridin-2-amine

4,6-Dichloro-3-methylpyridin-2-amine

Cat. No.: B13659797
M. Wt: 177.03 g/mol
InChI Key: HHBZYIVJWOUZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methylpyridin-2-amine is a halogenated pyridine derivative characterized by chlorine substituents at positions 4 and 6, a methyl group at position 3, and an amine group at position 2.

Pyridine derivatives like this are valued for their aromatic stability and ability to participate in hydrogen bonding and π-π interactions, which are critical for molecular recognition in drug design.

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

4,6-dichloro-3-methylpyridin-2-amine

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3,(H2,9,10)

InChI Key

HHBZYIVJWOUZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of an amino group at the 2-position of a 4,6-dichloro-3-methylpyridine precursor. This can be achieved through various routes, including nucleophilic aromatic substitution, reduction of nitro precursors, or hydrazine-mediated amination.

Method 1: Nucleophilic Aromatic Substitution Using Hydrazine Hydrate

A prominent method involves the reaction of 4,6-dichloro-3-methylpyridine derivatives with hydrazine hydrate under controlled conditions to substitute the chlorine at the 2-position with an amino group. This process is outlined in patent US20060047124A1, which describes preparing 2-aminopyridine derivatives via hydrazine monohydrate in the presence of solvents such as ethanol or water, sometimes with catalysts like Raney nickel or zinc to facilitate hydrogenation and amination steps.

Key Reaction Parameters:

Parameter Typical Conditions
Starting material 4,6-Dichloro-3-methylpyridine
Aminating agent Hydrazine hydrate
Solvent Ethanol, water, or mixed solvents
Catalyst (optional) Raney nickel, zinc
Temperature 50–120 °C
Reaction time 3–12 hours
Yield 70–85%

This method benefits from mild reaction conditions, relatively high yields, and the use of readily available reagents. The reaction proceeds via nucleophilic attack of hydrazine on the chlorinated pyridine ring, followed by elimination of chloride and formation of the amino-substituted product.

Method 2: Reduction of Nitro Precursors

An alternative approach involves first synthesizing 4,6-dichloro-3-methyl-2-nitropyridine, followed by catalytic hydrogenation or chemical reduction to the corresponding amine. Catalysts such as Raney nickel or palladium on carbon are commonly employed under hydrogen atmosphere.

Typical Reduction Conditions:

Parameter Typical Conditions
Starting material 4,6-Dichloro-3-methyl-2-nitropyridine
Reducing agent Hydrogen gas or chemical reductants
Catalyst Raney nickel, Pd/C
Solvent Alcohols (methanol, ethanol) or ethyl acetate
Temperature Room temperature to 80 °C
Reaction time 2–8 hours
Yield 75–90%

This method offers high purity of the amine product but requires an additional nitration step and handling of potentially hazardous nitro compounds.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Hydrazine hydrate substitution Mild conditions, simple operation Requires careful handling of hydrazine 70–85
Nitro reduction High purity product, well-established Multi-step process, handling nitro compounds 75–90
Sodium dithionite reduction Mild, inexpensive reagents, industrially scalable Less documented for this exact compound N/A

Research Data and Characterization

  • Yields: The hydrazine substitution method typically yields 70–85% of the target amine, while reduction of nitro precursors can achieve yields up to 90% under optimized conditions.
  • Purity: Products are characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.
  • Reaction Times: Vary between 3 to 12 hours depending on method and conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4,6-Dichloro-3-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

The following table summarizes key structural and physicochemical properties of 4,6-Dichloro-3-methylpyridin-2-amine and related compounds:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Pyridine 4-Cl, 6-Cl, 3-CH₃, 2-NH₂ C₆H₆Cl₂N₂ 191.03 Not reported Pharmaceutical intermediate (inferred)
4,6-Dichloro-2-methylpyrimidine Pyrimidine 4-Cl, 6-Cl, 2-CH₃ C₅H₄Cl₂N₂ 178.01 Not reported Intermediate for dasatinib synthesis
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4-Cl, 6-Cl, 5-OCH₃ C₅H₄Cl₂N₂O 208.00 313–315 Crystallographic studies
3-Chloro-4,6-dimethylpyridin-2-amine Pyridine 3-Cl, 4-CH₃, 6-CH₃, 2-NH₂ C₇H₉ClN₂ 156.61 Not reported Research use (structural analogue)
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) Pyrimidine 4-Cl, 6-Cl, 5-C≡CH, 2-NH₂ C₇H₅Cl₂N₃ 201.04 159–161 Synthetic intermediate (81% yield)
Key Observations:

Heterocycle Differences : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidines due to differences in aromaticity and nitrogen atom positions. Pyrimidines (e.g., B6 ) often serve as bioisosteres for pyridines in drug design but may alter solubility and metabolic stability.

Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine ) enhance polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability.

Synthetic Yields : Pyrimidine derivatives like B6 are synthesized in high yields (81%), suggesting efficient protocols that could be adapted for pyridine analogues.

Physicochemical and Spectroscopic Properties

  • Melting Points : Pyrimidine derivatives generally exhibit higher melting points (e.g., 313–315°C for 4,6-Dichloro-5-methoxypyrimidine ) compared to pyridines, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and halogen packing).
  • NMR Data : For B6 , the ^1H NMR spectrum shows resonances for the amine (δ 7.50 ppm) and alkyne protons (δ 3.52 and 2.96 ppm), while ^13C NMR confirms the aromatic and alkyne carbons. Similar analysis for the target compound would require experimental validation.

Q & A

Q. What are the optimal synthetic routes for 4,6-dichloro-3-methylpyridin-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution on pyridine scaffolds. A common approach is the nucleophilic substitution of 4,6-dihydroxy-3-methylpyridin-2-amine with phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like over-chlorination.
  • Catalysts : Lewis acids (e.g., AlCl₃) can accelerate substitution but may complicate purification.
    Data from Analogous Systems :
  • In a related compound (5-allyl-4,6-dichloropyrimidin-2-amine), yields of 81% were achieved using DMSO-d6 as a solvent and optimizing stoichiometry .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for NH₂ proton signals near δ 7.50 ppm (broad singlet, DMSO-d6) and methyl group signals at δ 2.1–2.5 ppm .
    • ¹³C NMR : Pyridine carbons appear at δ 160–165 ppm, while methyl carbons resonate at δ 15–20 ppm .
  • Elemental Analysis : Verify C, H, N, and Cl percentages (e.g., theoretical Cl content: ~35%) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 201–203 for dichloro analogs) .

Q. What solvent systems are recommended for recrystallizing this compound?

Methodological Answer: Use mixed solvents to balance solubility and polarity:

  • Ethanol/Water : Effective for removing unreacted starting materials.
  • Diethyl Ether/Hexane : Ideal for rapid crystallization of hydrophobic analogs.
  • DMSO-d6 : Useful for NMR-grade crystals but requires careful drying .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The methyl group at position 3 introduces steric hindrance, while chlorine atoms at positions 4 and 6 activate the pyridine ring toward electrophilic substitution. For Suzuki-Miyaura coupling:

  • Catalyst Selection : Pd(OAc)₂ with Xantphos ligands improves efficiency for bulky substrates .
  • Base Optimization : t-BuONa enhances transmetalation but may deprotonate NH₂; Cs₂CO₃ is a milder alternative .
    Case Study :
    In 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine synthesis, Pd-catalyzed coupling achieved 22% yield despite steric challenges .

Q. What computational methods are suitable for predicting the hydrogen-bonding network in this compound crystals?

Methodological Answer: Combine density functional theory (DFT) and graph-set analysis:

  • *DFT (B3LYP/6-31G)**: Predicts preferred hydrogen-bond donors (NH₂) and acceptors (Cl, pyridine N) .
  • Graph-Set Analysis : Classifies motifs (e.g., R₂²(8) rings for NH₂···Cl interactions) to guide crystallization strategies .
    Experimental Validation :
    X-ray crystallography using SHELXL (via SHELX suite) resolves H-bond patterns and unit-cell parameters .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Structural Analog Comparison : Compare with 4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, noting substituent effects on target binding .
  • Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.